![molecular formula C16H14N4O6 B13140471 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes two benzene rings connected by a single bond, with amino and nitro groups attached to the rings. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:
Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .
Análisis De Reacciones Químicas
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.
Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature
Mecanismo De Acción
The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone can be compared with other similar compounds, such as:
3,3’-Dinitrobenzidine: Similar in structure but lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
4,4’-Dimethylbiphenyl: Lacks both amino and nitro groups, making it less versatile in chemical reactions
Propiedades
Fórmula molecular |
C16H14N4O6 |
|---|---|
Peso molecular |
358.31 g/mol |
Nombre IUPAC |
1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3 |
Clave InChI |
CEZSTGNWXKUHRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
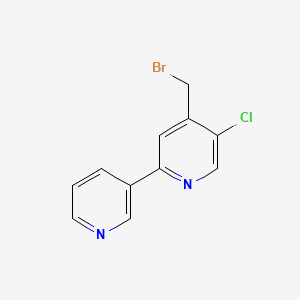

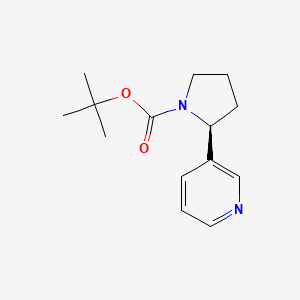
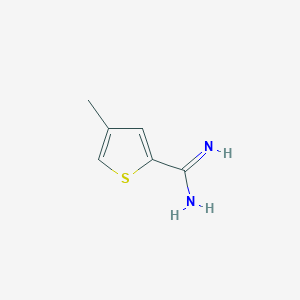
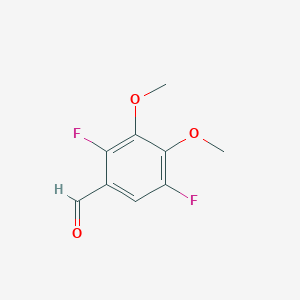
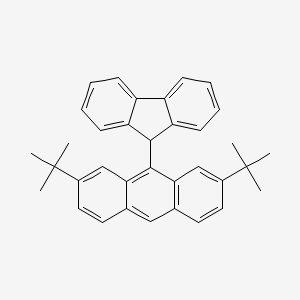
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
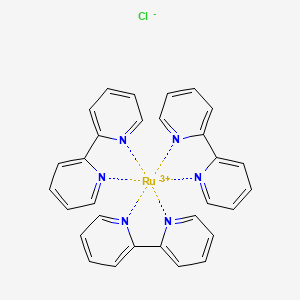
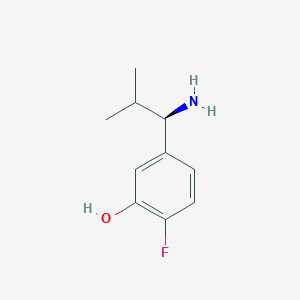
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
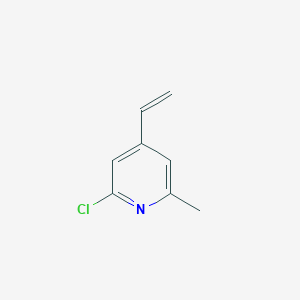
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
